molecular formula C20H25NO4 B8510148 {3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-phenyl-1,3-oxazolidin-5-yl}methanol CAS No. 66781-20-2

{3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-phenyl-1,3-oxazolidin-5-yl}methanol

Cat. No. B8510148
Key on ui cas rn: 66781-20-2
M. Wt: 343.4 g/mol
InChI Key: OFOIXOZSVSSULD-UHFFFAOYSA-N
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Patent
US04735961

Procedure details

In an operation carried out in a manner similar to that described in Example 1, p-toluenesulfonyl chloride is added portionwise to a cooled to 10° C. solution of 2-phenyl-3-(3,4-dimethoxyphenylethyl)-5-(hydroxymethyl)oxazolidine in pyridine while the temperature is maintained below 25° C. to obtain a tosylate of the 2-hydroxymethyloxazolidine as intermediate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:11])[CH:6]=[CH:5][C:4]([S:7](Cl)(=[O:9])=[O:8])=[CH:3][CH:2]=1.[C:12]1([CH:18]2[N:22](CCC3C=CC(OC)=C(OC)C=3)[CH2:21][CH:20](CO)[O:19]2)C=CC=CC=1>N1C=CC=CC=1>[S:7]([C:4]1[CH:5]=[CH:6][C:1]([CH3:11])=[CH:2][CH:3]=1)([O-:19])(=[O:9])=[O:8].[OH:8][CH2:12][CH:18]1[NH:22][CH2:21][CH2:20][O:19]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1OC(CN1CCC1=CC(=C(C=C1)OC)OC)CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added portionwise to
TEMPERATURE
Type
TEMPERATURE
Details
is maintained below 25° C.

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])C1=CC=C(C)C=C1
Name
Type
product
Smiles
OCC1OCCN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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